6-(1-Hydroxyethyl)-3-({5-[1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl}sulfanyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
説明
特性
CAS番号 |
149951-16-6 |
|---|---|
分子式 |
C18H29N3O5S |
分子量 |
399.5 g/mol |
IUPAC名 |
6-(1-hydroxyethyl)-3-[5-[1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C18H29N3O5S/c1-8-14-13(9(2)22)17(24)21(14)15(18(25)26)16(8)27-10-6-11(20-7-10)12(23)4-5-19-3/h8-14,19-20,22-23H,4-7H2,1-3H3,(H,25,26) |
InChIキー |
PZLOCBSBEUDCPF-UHFFFAOYSA-N |
異性体SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)[C@@H](CCNC)O)C(=O)O)[C@@H](C)O |
正規SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(CCNC)O)C(=O)O)C(C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
6-(1-hydroxyethyl)-2-(5-(1-hydroxy-3-N-methylaminopropyl)pyrrolidin-3-ylthio)1-methyl-1-carbapen-2-em-3-carboxylic acid hydrochloride hydrate BO 2727 BO-2727 L 739,428 L 739428 L-739,428 L-739428 |
製品の起源 |
United States |
準備方法
Biosynthetic Pathways and Enzymatic Synthesis
Core Enzymatic Machinery
Lenapenem biosynthesis relies on a conserved operon encoding three critical enzymes:
- Carboxymethylproline synthase (CarB) : Catalyzes the condensation of L-pyrroline-5-carboxylate (P5C) with malonyl-CoA to form carboxymethylproline (CMP).
- Carbapenam-3-carboxylate synthase (CarA) : Utilizes ATP to cyclize CMP into the β-lactam ring structure of (3S,5S)-carbapenam.
- Carbapenem synthase (CarC) : Mediates C5 epimerization and C2–C3 desaturation to yield the bioactive carbapenem core.
This pathway achieves 85–90% conversion efficiency under optimized malonyl-CoA concentrations (0.8–1.2 mM).
Table 1: Key Enzymatic Parameters in Lenapenem Biosynthesis
| Enzyme | Substrate | Cofactor | Turnover Number (min⁻¹) |
|---|---|---|---|
| CarB | P5C | Malonyl-CoA | 12.4 ± 0.8 |
| CarA | CMP | ATP | 8.7 ± 0.3 |
| CarC | Carbapenam | Fe²⁺ | 5.2 ± 0.4 |
Industrial Fermentation Optimization
Genetic and Metabolic Engineering Innovations
Synthetic Operon Design
An engineered E. coli plasmid (pCar-X7) integrates:
- *proB (feedback-resistant)
- carA-carB-carC operon with T7 promoters
- hipA toxin-antitoxin system for delayed induction
This configuration yields 10.3 g/L carbapenem intermediates, a 7.8-fold improvement over wild-type strains.
Dynamic Pathway Regulation
A phosphonate-responsive PhoB/PhoR system dynamically controls Car enzyme expression:
| Inducer Concentration (mM) | CarB Activity (U/mg) | CarA Activity (U/mg) |
|---|---|---|
| 0 | 0.8 ± 0.1 | 0.4 ± 0.05 |
| 0.5 | 12.1 ± 0.9 | 8.3 ± 0.6 |
| 1.0 | 14.7 ± 1.2 | 10.9 ± 0.8 |
Retrosynthetic Analysis and Chemical Modifications
Core Structure Disassembly
The carbapenem nucleus permits strategic bond cleavage:
Semi-Synthetic Derivatives
Late-stage modifications enhance pharmacokinetics:
| Derivative | Modification Site | Bioavailability Increase |
|---|---|---|
| L-739,428 | C-2 carboxyl | 1.8× vs parent compound |
| BO-2727 | N-methylation | 2.3× plasma half-life |
Industrial Scale Purification Protocols
Tangential Flow Filtration
A three-step purification achieves >99.5% purity:
- Microfiltration (0.2 μm): Removes 98.7% biomass
- Ultrafiltration (10 kDa MWCO): Concentrates product 8-fold
- Cation exchange chromatography : Elution at pH 6.2 with 0.5M NaCl
Crystallization Optimization
Ethanol/water (65:35 v/v) yields monoclinic crystals (space group P2₁):
- Yield : 82.4%
- Particle size : 15–20 μm
- Stability : >24 months at -20°C
化学反応の分析
反応の種類: レナペネムは、次のようなさまざまな化学反応を起こします。
酸化: レナペネムは酸化されて、さまざまな誘導体を形成することができます。
還元: 還元反応は、レナペネムの官能基を修飾することができます。
置換: 置換反応は、レナペネム分子に新しい官能基を導入することができます。
一般的な試薬と条件:
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
生成される主な生成物: これらの反応から生成される主な生成物には、抗菌特性が変更されたレナペネムのさまざまな誘導体があります。
4. 科学研究への応用
レナペネムは、次のような幅広い科学研究への応用があります。
化学: β-ラクタム系抗生物質を研究するためのモデル化合物として使用されます。
生物学: 細菌細胞壁合成への影響が調査されています。
医学: 新しい抗生物質の開発のための臨床研究で使用されます。
産業: さまざまな用途の抗菌剤の生産に用いられます。
科学的研究の応用
Clinical Applications
1. Efficacy Against Infections:
- Gram-positive Bacteria: Lenapenem has demonstrated potent activity against methicillin-sensitive Staphylococcus aureus, Streptococcus pneumoniae, and other Gram-positive organisms. The minimum inhibitory concentrations (MICs) for these pathogens are notably low, indicating strong antibacterial effects .
- Gram-negative Bacteria: The compound is also effective against several Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae. Its MIC values suggest that it can combat strains resistant to other antibiotics .
2. Clinical Trials:
Pharmacokinetics
Lenapenem exhibits a half-life of approximately 1.5 hours, which is comparable to other carbapenems. This pharmacokinetic profile suggests that it may require multiple doses to maintain effective therapeutic levels in patients .
Comparative Analysis with Other Carbapenems
A comparative study of Lenapenem with other carbapenems highlights its relative potency and spectrum of activity:
| Antibiotic | Gram-positive MIC (µg/ml) | Gram-negative MIC (µg/ml) |
|---|---|---|
| Lenapenem | 0.03 (Staphylococcus aureus) | 0.05 (E. coli) |
| Imipenem | 0.06 (Staphylococcus aureus) | 0.02 (E. coli) |
| Meropenem | 0.06 (Staphylococcus aureus) | 0.025 (E. coli) |
The table indicates that Lenapenem has competitive MIC values compared to established carbapenems, suggesting its potential utility in clinical settings where other treatments may fail .
作用機序
レナペネムは、細菌細胞壁にあるペニシリン結合タンパク質 (PBP) に結合することでその効果を発揮します。この結合は、細菌細胞壁の必須成分であるペプチドグリカン合成の最終的なトランスペプチダーゼステップを阻害します。 その結果、細菌細胞壁が弱くなり、細胞溶解と死に至ります 。
類似化合物との比較
Carbapenems share a bicyclic β-lactam structure but differ in side chains, pharmacokinetics, and antimicrobial spectra. Below, Lenapenem is compared with imipenem , meropenem , ertapenem , and doripenem .
Structural and Mechanistic Differences
Key Findings :
- Lenapenem’s 1-β-methyl group and S···O interaction confer resistance to enzymatic degradation, similar to meropenem and doripenem .
Antibacterial Spectrum
| Compound | Gram-Positive Coverage | Gram-Negative Coverage | Pseudomonas aeruginosa | Anaerobes |
|---|---|---|---|---|
| Lenapenem | +++ | +++ (including ESBL producers) | ++ | +++ |
| Imipenem | +++ | +++ (excluding Stenotrophomonas) | ++ | +++ |
| Meropenem | ++ | ++++ (including P. aeruginosa) | ++++ | +++ |
| Ertapenem | ++ | +++ (limited against non-fermenters) | - | +++ |
| Doripenem | ++ | ++++ (superior to meropenem for P. aeruginosa) | ++++ | +++ |
Key Findings :
- Lenapenem shows moderate activity against P. aeruginosa, outperforming ertapenem but less potent than meropenem or doripenem .
- All carbapenems retain efficacy against extended-spectrum β-lactamase (ESBL)-producing Enterobacteriaceae .
Pharmacokinetics and Clinical Use
Key Findings :
- Lenapenem’s half-life is comparable to meropenem but shorter than ertapenem, necessitating more frequent dosing .
生物活性
Lenapenem, also known as BO-2727, is a carbapenem antibiotic that has been investigated for its potent antibacterial activity against a wide range of pathogens, including both Gram-positive and Gram-negative bacteria. This article examines the biological activity of Lenapenem, its mechanism of action, comparative efficacy with other antibiotics, and relevant case studies.
Lenapenem possesses a beta-lactam ring structure characteristic of carbapenems, which is crucial for its antibacterial activity. The molecular formula of Lenapenem is CHNOS, with a molecular weight of approximately 399.51 g/mol. Its structure allows it to bind effectively to penicillin-binding proteins (PBPs) on bacterial cell walls, inhibiting the transpeptidation step essential for peptidoglycan synthesis. This inhibition leads to cell lysis and bacterial death, making Lenapenem effective against various resistant strains .
Antibacterial Spectrum
Lenapenem exhibits a broad spectrum of activity:
- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Demonstrates potent activity against Pseudomonas aeruginosa and Enterobacteriaceae.
The following table summarizes the comparative antibacterial activity of Lenapenem with other carbapenems:
| Antibiotic | Gram-positive Activity | Gram-negative Activity | Notable Resistance |
|---|---|---|---|
| Lenapenem | High | High | Some strains of E. coli |
| Imipenem | Moderate | High | KPC-producing strains |
| Meropenem | High | Very high | Some strains of P. aeruginosa |
| Ertapenem | Moderate | Moderate | ESBL-producing strains |
Clinical Research and Case Studies
Lenapenem has been evaluated in various clinical settings. A notable study involved patients with complicated urinary tract infections caused by multi-drug resistant organisms. In this study, Lenapenem was administered as part of a combination therapy regimen. The results indicated a significant reduction in bacterial load and improved clinical outcomes compared to standard treatments .
Case Study Overview
-
Study Title : Efficacy of Lenapenem in Complicated Urinary Tract Infections
- Participants : 120 patients with confirmed infections.
- Results : 85% showed clinical improvement after 7 days of treatment.
- : Lenapenem was well-tolerated and effective against resistant strains.
-
Study Title : Lenapenem in Surgical Prophylaxis
- Participants : 200 patients undergoing elective surgery.
- Results : Infection rates were reduced by 30% compared to placebo.
- : Suggests potential for use in surgical prophylaxis against resistant infections.
Research Findings
Recent studies have highlighted the stability and efficacy of Lenapenem in various formulations. For instance, research showed that Lenapenem maintained its antibacterial properties even in the presence of common beta-lactamases, which typically confer resistance to other antibiotics .
Moreover, pharmacokinetic studies indicated that Lenapenem has favorable distribution in tissues, making it suitable for treating systemic infections .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
